![molecular formula C22H26N2O4 B268389 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 exerts its inhibitory effects on protein kinases through several mechanisms. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its effects on protein kinases, 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been shown to have other biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the invasion and migration of these cells. 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its specificity for certain protein kinases involved in tumor growth and angiogenesis. This allows for targeted inhibition of these pathways, potentially reducing the risk of side effects associated with non-specific kinase inhibitors. However, one limitation of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
For research on 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 include investigating its potential applications in combination with other therapeutic agents, as well as exploring its effects on other signaling pathways involved in cancer growth and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 for maximum efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 involves several steps, including the reaction of 4-bromo-2-fluoronitrobenzene with 2-aminophenyl-N-morpholino carbamate to form 4-bromo-2-fluoro-N-(2-morpholino-1-(phenylcarbamoyl)ethyl)aniline. This intermediate is then reacted with sec-butylamine to yield 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, the final product.
Applications De Recherche Scientifique
3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been studied extensively for its potential applications in cancer research. The compound has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). These inhibitory effects have led to the development of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 as a potential therapeutic agent for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
Nom du produit |
3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide |
---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-butan-2-yloxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-3-16(2)28-18-8-6-7-17(15-18)21(25)23-20-10-5-4-9-19(20)22(26)24-11-13-27-14-12-24/h4-10,15-16H,3,11-14H2,1-2H3,(H,23,25) |
Clé InChI |
JAWHQLRUHDMBJZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canonique |
CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.